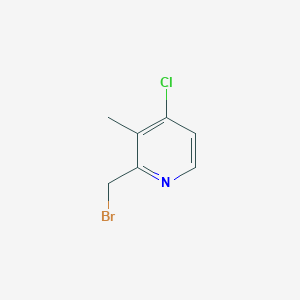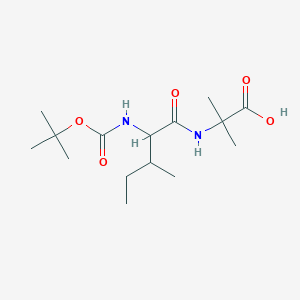
Boc-Ile-Aib-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Ile-Aib-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-2-methylpropanoic acid, is a compound used in peptide synthesis. It is a derivative of isoleucine and aminoisobutyric acid, both of which are amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ile-Aib-OH typically involves the coupling of Boc-protected isoleucine with aminoisobutyric acid. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of peptide bond formation efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Boc-Ile-Aib-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Amidation Reactions: The compound can form amide bonds with other amino acids or peptides, facilitated by coupling reagents.
Hydrolysis: The ester bond in the compound can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Amidation: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane.
Hydrolysis: Sodium hydroxide in methanol.
Major Products Formed
Deprotection: Isoleucyl-2-methylpropanoic acid.
Amidation: Peptides with extended chains.
Hydrolysis: Free amino acids and carboxylic acids.
科学的研究の応用
Boc-Ile-Aib-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the design of peptide-based drugs, particularly those that require resistance to enzymatic degradation.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the development of peptide-based materials for nanotechnology and biotechnology applications.
作用機序
The mechanism of action of Boc-Ile-Aib-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further peptide bond formation. The compound’s resistance to enzymatic degradation is due to the presence of the aminoisobutyric acid moiety, which is not easily recognized by proteolytic enzymes .
類似化合物との比較
Similar Compounds
Boc-Ala-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-alanine.
Boc-Val-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-valine.
Boc-Leu-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-leucine.
Uniqueness
Boc-Ile-Aib-OH is unique due to the presence of the aminoisobutyric acid moiety, which provides steric hindrance and resistance to enzymatic degradation. This makes it particularly useful in the design of peptide-based drugs that require stability in biological systems .
特性
分子式 |
C15H28N2O5 |
|---|---|
分子量 |
316.39 g/mol |
IUPAC名 |
2-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H28N2O5/c1-8-9(2)10(16-13(21)22-14(3,4)5)11(18)17-15(6,7)12(19)20/h9-10H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20) |
InChIキー |
VEQFPJJCYYGOTJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)
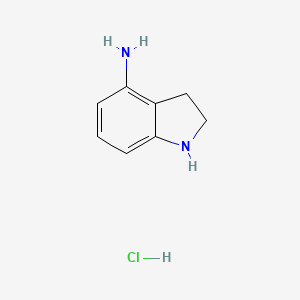
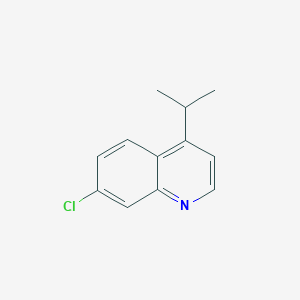
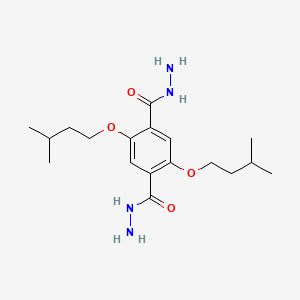
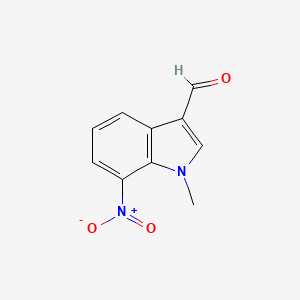
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)
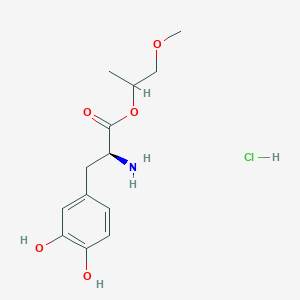

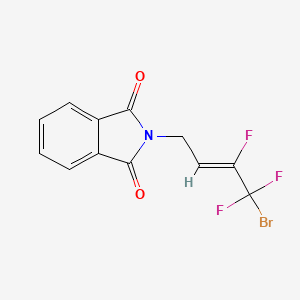
![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)
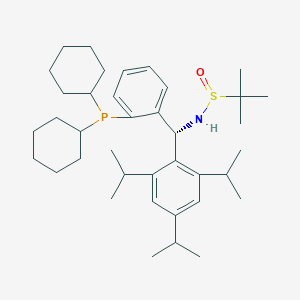
![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)
